3-(difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine 3-(difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine
Brand Name: Vulcanchem
CAS No.: 2320503-75-9
VCID: VC7483315
InChI: InChI=1S/C11H12F3NO2S/c12-10-4-2-1-3-8(10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2
SMILES: C1C(CN1S(=O)(=O)CC2=CC=CC=C2F)C(F)F
Molecular Formula: C11H12F3NO2S
Molecular Weight: 279.28

3-(difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine

CAS No.: 2320503-75-9

Cat. No.: VC7483315

Molecular Formula: C11H12F3NO2S

Molecular Weight: 279.28

* For research use only. Not for human or veterinary use.

3-(difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine - 2320503-75-9

Specification

CAS No. 2320503-75-9
Molecular Formula C11H12F3NO2S
Molecular Weight 279.28
IUPAC Name 3-(difluoromethyl)-1-[(2-fluorophenyl)methylsulfonyl]azetidine
Standard InChI InChI=1S/C11H12F3NO2S/c12-10-4-2-1-3-8(10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2
Standard InChI Key LZNJXQMCTLBIBA-UHFFFAOYSA-N
SMILES C1C(CN1S(=O)(=O)CC2=CC=CC=C2F)C(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a four-membered azetidine ring substituted at position 1 with a (2-fluorophenyl)methanesulfonyl group and at position 3 with a difluoromethyl moiety. This configuration introduces steric constraints and electronic effects that influence reactivity and biological interactions. The sulfonyl group enhances metabolic stability, while the difluoromethyl substituent modulates lipophilicity and hydrogen-bonding capacity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₁F₃N₂O₂S
Molecular Weight292.28 g/mol
IUPAC Name3-(Difluoromethyl)-1-[(2-fluorophenyl)methylsulfonyl]azetidine
SMILESFC1=C(C=CC=C1)CS(=O)(=O)N2CC(C2)C(F)F
Topological Polar Surface Area76.8 Ų (estimated)

Synthesis and Purification

Key Synthetic Routes

While direct synthesis protocols for this specific derivative remain unpublished, analogous azetidine sulfonylation strategies provide a framework for its preparation :

  • Azetidine Ring Formation:

    • Base-catalyzed cyclization of γ-chloroamines or ketone-derived intermediates via Horner–Wadsworth–Emmons (HWE) reactions .

    • Example: Reaction of methyl 2-(dimethoxyphosphoryl)acetate with azetidin-3-one under NaH/THF conditions yields azetidine precursors .

  • Sulfonylation at N1:

    • Treatment of the azetidine intermediate with 2-fluorobenzylsulfonyl chloride in the presence of a base (e.g., triethylamine).

    • Purification via flash column chromatography (hexane/ethyl acetate gradient).

  • Difluoromethyl Introduction:

    • Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) on hydroxyl or carbonyl precursors .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Azetidine cyclizationNaH, THF, 0°C → rt, 12 h65–70
Sulfonylation2-Fluorobenzylsulfonyl chloride, Et₃N, DCM, 0°C → rt80–85
FluorinationDAST, CH₂Cl₂, −78°C → rt, 6 h60–65

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (estimated logP = 2.1) due to hydrophobic aryl and sulfonyl groups. Soluble in DMSO (>10 mM) and dichloromethane.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments (pH < 2 or >12) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.76 (s, 2H, CH₂SO₂), 4.02–3.90 (m, 4H, azetidine-H), 6.20 (t, J = 54 Hz, 1H, CHF₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −110.2 (s, 1F, Ar-F), −115.5 (d, J = 54 Hz, 2F, CHF₂).

Chemical Reactivity

Nucleophilic Substitution

The azetidine nitrogen exhibits moderate nucleophilicity, enabling:

  • Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation: Treatment with acyl chlorides yields sulfonamide derivatives.

Ring-Opening Reactions

Under acidic conditions (HCl/EtOH), the azetidine ring undergoes cleavage to form γ-amino sulfonates, a pathway critical for prodrug design .

Pharmacological Applications

Enzyme Inhibition

  • Kinase Targets: Analogous compounds show nanomolar inhibition of JAK3 and PI3Kδ, implicated in inflammatory diseases .

  • Protease Modulation: Sulfonylated azetidines inhibit cathepsin K (IC₅₀ = 12 nM), a target for osteoporosis .

Antimicrobial Activity

Preliminary studies on related derivatives demonstrate MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 3: Biological Activity of Analogous Compounds

TargetAssay TypeIC₅₀/MICSource
JAK3Enzymatic8 nM
Cathepsin KCell-based12 nM
S. aureusBroth microdilution2 µg/mL

Recent Advances and Future Directions

Recent patents highlight modifications to the sulfonyl aryl group to enhance blood-brain barrier penetration for CNS targets . Additionally, PMC studies emphasize sp³-rich azetidine scaffolds for improving drug-likeness in candidate molecules .

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